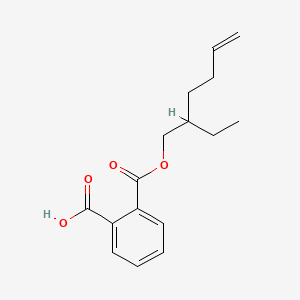
Mono(2-ethyl-5-hexenyl) Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-ethyl-5-hexenyl) Phthalate: is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. The molecular formula of this compound is C16H20O4, and it has a molecular weight of 276.33 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono(2-ethyl-5-hexenyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-ethyl-5-hexen-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Mono(2-ethyl-5-hexenyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Mono(2-ethyl-5-hexenyl) Phthalate is used in various scientific research applications, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating the effects of phthalates on cellular processes and toxicity.
Medicine: Researching the potential endocrine-disrupting effects of phthalates.
Industry: Evaluating the performance of plasticizers in polymer formulations
Mechanism of Action
The mechanism by which Mono(2-ethyl-5-hexenyl) Phthalate exerts its effects involves its interaction with cellular pathways. One of the primary pathways is the tryptophan-kynurenine-AHR pathway. The compound can increase cellular tryptophan and kynurenine levels, inducing the expression of tryptophan transporters and tryptophan 2,3-dioxygenase (TDO2). This leads to the activation of the aryl hydrocarbon receptor (AHR), which upregulates the expression of target genes such as CYP1A1 and CYP1B1 .
Comparison with Similar Compounds
Mono(2-ethyl-5-hexenyl) Phthalate can be compared with other similar phthalate esters, such as:
Mono(2-ethylhexyl) Phthalate (MEHP): A metabolite of di(2-ethylhexyl) phthalate (DEHP), commonly used as a plasticizer.
Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP): Another metabolite of DEHP, known for its potential endocrine-disrupting effects.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP): A metabolite of DEHP, involved in the tryptophan-kynurenine-AHR pathway.
Uniqueness: this compound is unique due to its specific structure, which includes a hexenyl group. This structural feature may influence its reactivity and interaction with biological systems compared to other phthalate esters .
Properties
IUPAC Name |
2-(2-ethylhex-5-enoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h3,6-7,9-10,12H,1,4-5,8,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUMWWVRSGNIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













